molecular formula C9H21P B1584992 Tripropylphosphine CAS No. 2234-97-1

Tripropylphosphine

Cat. No. B1584992
CAS RN: 2234-97-1
M. Wt: 160.24 g/mol
InChI Key: KCTAHLRCZMOTKM-UHFFFAOYSA-N
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Description

Tripropylphosphine is a tertiary phosphine that is clear, colorless, and pyrophoric . It has a molecular formula of C9H21P and a molecular weight of 160.24 . The chemistry of tri-n-propyl phosphine is typical of most tertiary alkyl phosphines .


Synthesis Analysis

Tripropylphosphine can be prepared by reacting propylmagnesium bromide with phosphorus trichloride or phosphorus tribromide. It can readily be functionalized into phosphonium salts or oxidized with hydrogen peroxide or sulfur to synthesize the relevant phosphine oxide and chalcogenides .


Molecular Structure Analysis

The molecular structure of Tripropylphosphine is represented by the linear formula (CH3CH2CH2)3P . The InChI string is 1S/C9H21P/c1-4-7-10(8-5-2)9-6-3/h4-9H2,1-3H3 .


Chemical Reactions Analysis

Tripropylphosphine is commonly used as a ligand in various types of coupling reactions, including Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling .


Physical And Chemical Properties Analysis

Tripropylphosphine is a liquid at room temperature with a density of 0.801 g/mL at 25 °C . It has a refractive index of 1.4584 and a boiling point of 72-74 °C/12 mmHg .

Scientific Research Applications

Gold Cluster Formation with Phosphine Ligands

  • Tripropylphosphine, similar to triphenylphosphine, plays a significant role in the synthesis of stable, closed-shell monolayer protected clusters (MPCs), particularly in the formation of specific closed-shell cluster sizes. This suggests its utility in nanotechnology and materials science (Pettibone & Hudgens, 2011).

Catalytic Applications

  • Tripropylphosphine has been used as a nucleophilic catalyst in organic reactions. For instance, in the synthesis of allylazoles and indolizines, it facilitates the addition of azoles to electron-deficient allenes (Virieux, Guillouzic, & Cristau, 2006).

Stabilization in Chemical Reactions

  • The reaction of tripropylphosphine with methoxyallene yields a mixture of phosphine oxide and other compounds, demonstrating its stability and reactivity in organic synthesis (Ovakimyan et al., 1999).

Polymer-supported Triphenylphosphine

  • While focusing on triphenylphosphine, research has shown that polymer-supported phosphines, including tripropylphosphine variants, are useful in organic synthesis, metal complexes, and natural product synthesis (Moussa, Judeh, & Ahmed, 2019).

Synthesis of Functionalized Compounds

Noncovalent Interactions in Metal Complexes

  • Research on triphenylphosphine complexes suggests that tripropylphosphine could also play a role in forming noncovalent interactions in transition-metal complexes, important in catalysis and material science (Sieffert & Bühl, 2009).

Cross-coupling Reactions

  • In metal-catalyzed cross-coupling reactions, tripropylphosphine can be effective, similar to other trialkylphosphines, especially in promoting oxidative addition in aryl halides (Shaughnessy, 2020).

Corrosion Inhibition

  • Phosphine compounds, including tripropylphosphine, have been studied for their potential as corrosion inhibitors, particularly for steel in acidic environments (Khamis, Kandil, & Ibrahim, 1995).

Safety And Hazards

Tripropylphosphine is hazardous and air sensitive . It is pyrophoric, meaning it can catch fire spontaneously if exposed to air . It can cause severe skin burns and eye damage . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, and clothing .

Future Directions

The future directions of Tripropylphosphine research could involve exploring its potential in various types of coupling reactions and its functionalization into phosphonium salts or oxidation into phosphine oxide and chalcogenides . Further studies could also focus on improving safety measures for handling this compound due to its hazardous nature .

properties

IUPAC Name

tripropylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21P/c1-4-7-10(8-5-2)9-6-3/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCTAHLRCZMOTKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCP(CCC)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60176876
Record name Tripropylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60176876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tripropylphosphine

CAS RN

2234-97-1
Record name Tripropylphosphine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tripropylphosphine
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Record name Tripropylphosphine
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Record name Tripropylphosphine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
257
Citations
CL Chernick, HA Skinner - Journal of the Chemical Society (Resumed), 1956 - pubs.rsc.org
Values are reported for the heats of oxidation by hydrogen peroxide (dissolved in methanol) of tripropylphosphine and of tributylphosphine to the phosphine oxides. The heat of …
Number of citations: 25 pubs.rsc.org
N Bresciani, M Calligaris, P Delise… - Journal of the …, 1974 - ACS Publications
energy calculations for delocalized di-and trianions; there is some correlation between expected stability of the dianion and relative amounts of mono- and dialkylation. 12 In summary, …
Number of citations: 44 pubs.acs.org
MC Hall, JAJ Jarvis, BT Kilbourn… - Journal of the Chemical …, 1972 - pubs.rsc.org
The title compound is orthorhombic, space group Pbca, a= 20·02(1), b= 21·73(1), c= 15·72(1)Å, Z= 4. Least-squares refinement of X-ray diffractometer data using 2115 independent …
Number of citations: 27 pubs.rsc.org
MZ Ovakimyan, GG Minasyan, PV Petrovskii… - Russian chemical …, 1999 - Springer
… In the case of tripropylphosphine, a mixture of tripropylphosphine oxide and tripropyl-1formylethylidenephosphorane (the latter in equilibrium with its O-betaine) was obtained. The …
Number of citations: 1 link.springer.com
KB Yatsimirskii, YI Bratushko, NI Ermokhina - Theoretical and Experimental …, 1983 - Springer
… of a complex of manganese (II) with tripropylphosphine in anhydrous toluene and tetrahydrofuran. The selection of tripropylphosphine as the ligand is due to its relative stability to …
Number of citations: 3 link.springer.com
WC Davies, PL Pearse, WJ Jones - Journal of the Chemical Society …, 1929 - pubs.rsc.org
… on interaction with phosphorus trichloride gave tripropylphosphine. Attempts by Collie (J., 1888,53,715) to prepare tripropylphosphine, by heating phosphonium iodide with propyl …
Number of citations: 18 pubs.rsc.org
T Ohmura, S Yorozuya, Y Yamamoto… - Organometallics, 2000 - ACS Publications
… The triarylphosphine complex selectively yielded linear (E)-enynes for silylethynes, while the tripropylphosphine complex provided linear (Z)-enynes for silylalkynes or 1,2,3-butatrienes …
Number of citations: 132 pubs.acs.org
J McNulty, D McLeod - Tetrahedron Letters, 2013 - Elsevier
… Short chain trialkylphosphine oxides such as triethylphosphine oxide and tripropylphosphine oxide are water-soluble and processing is straightforward allowing clean separation and …
Number of citations: 33 www.sciencedirect.com
MWG De Bolster, C Boutkan… - Zeitschrift für …, 1978 - Wiley Online Library
A number of new complexes containing trimethylphosphine oxide, tris(hydroxymethyl)phosphine oxide, triethylphosphine oxide, tripropylphosphine oxide, triisopropylphosphine oxide …
Number of citations: 20 onlinelibrary.wiley.com
CI Altinis Kiraz, TJ Emge… - The Journal of Organic …, 2004 - ACS Publications
… The X-ray crystal structures for the complexes with triethylphosphine oxide and tripropylphosphine oxide as ligands were obtained. These complexes oxidize indoles to various indolone …
Number of citations: 57 pubs.acs.org

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